(R)-Isopropylideneglyceraldehyde

Chiral Building Block Asymmetric Synthesis Enantioselectivity

Choose (R)-Isopropylideneglyceraldehyde for absolute stereochemical control. Derived sustainably from D-mannitol, its locked dioxolane ring prevents racemization, guaranteeing predictable diastereoselectivity in Barbier allylations and aldol condensations for laulimalide and aza-β3-amino acid synthesis. Substituting the (S)-enantiomer or using racemic mixtures requires costly resolution; this defined (R)-stereocenter directly installs correct target configurations, accelerating process chemistry and safeguarding bioactivity-driven patentability.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
Cat. No. B8333386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Isopropylideneglyceraldehyde
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC(=C(C(C=O)O)O)C
InChIInChI=1S/C6H10O3/c1-4(2)6(9)5(8)3-7/h3,5,8-9H,1-2H3
InChIKeyMJJYBIKJATXOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Isopropylideneglyceraldehyde for Asymmetric Synthesis: Procurement Guide for Chiral Building Block Selection


(R)-Isopropylideneglyceraldehyde (CAS 15186-48-8), also known as (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde or D-Glyceraldehyde acetonide, is a fundamental C3 chiral building block in organic synthesis . Derived from the chiral pool (D-mannitol), it features a protected aldehyde and a defined stereocenter [1]. It is a cornerstone for asymmetric syntheses, including natural products, pharmaceuticals, and complex chiral architectures [2].

Why (R)-Isopropylideneglyceraldehyde Cannot Be Replaced by Its Enantiomer or Racemic Mixture


Generic substitution fails because the compound's value is inextricably linked to its absolute stereochemistry. In asymmetric synthesis, the (R)-enantiomer dictates the final product's configuration; substituting the (S)-enantiomer yields the opposite enantiomer, often with drastically different biological activity [1]. Racemic mixtures require resolution, a costly step. The protected dioxolane ring is critical for preventing racemization during multi-step sequences, a feature not guaranteed by unprotected or differently protected analogs [2].

Quantitative Differentiation: (R)-Isopropylideneglyceraldehyde vs. Structural Analogs


Enantiomeric Purity for Asymmetric Synthesis

The (R)-enantiomer is essential for synthesizing specific enantiomers of target molecules. A direct head-to-head comparison in α-methylene-γ-butyrolactone synthesis shows that starting from the (R)-enantiomer yields the (R)-configured lactone, while the (S)-enantiomer yields the (S)-configured lactone [1]. This absolute stereocontrol is lost with a racemate. Commercial material is typically specified at ≥95% purity, with optical rotation [α]²²/D +53.8° (c=2, CHCl₃), a key identity and purity metric .

Chiral Building Block Asymmetric Synthesis Enantioselectivity

Diastereoselectivity in C-C Bond Formation

The dioxolane ring of (R)-Isopropylideneglyceraldehyde provides predictable and high diastereoselectivity in nucleophilic additions, a feature less defined for unprotected glyceraldehyde. For instance, addition of lower order lithium vinylcuprates can be tuned to be highly syn-selective or anti-selective by changing the solvent and vinyl substitution pattern [1]. In contrast, Barbier-type allylations with zinc also proceed with high diastereoselectivity, as seen in the synthesis of laulimalide fragments [2].

Diastereoselectivity Nucleophilic Addition Organometallic Reagents

Stability and Storage Requirements

The acetonide-protected (R)-Isopropylideneglyceraldehyde demonstrates enhanced stability compared to free glyceraldehyde, which is prone to dimerization and polymerization. The target compound is stable as a neat liquid but is recommended for storage at -20°C to prevent degradation . Its boiling point is 139 °C, and it is an air-sensitive liquid . This contrasts with the more labile nature of unprotected D-glyceraldehyde, which is often supplied as a solution or dimer.

Chemical Stability Storage Conditions Aldehyde Protection

Provenance and Scale from Chiral Pool

The compound is derived from D-mannitol, an abundant and inexpensive chiral pool starting material [1]. This ensures a reliable, cost-effective, and scalable supply chain compared to synthetically derived chiral aldehydes requiring resolution or asymmetric catalysis. For example, the (S)-enantiomer is derived from L-ascorbic acid, a different and potentially less abundant chiral pool source [2]. This difference in starting material can impact large-scale availability and cost.

Chiral Pool Synthesis D-Mannitol Cost-Effectiveness

Performance as a Chiral Auxiliary

When used as a chiral auxiliary in the synthesis of aza-β3-homothreonine building blocks, (R)-2,3-O-isopropylideneglyceraldehyde delivered a stereoselectivity of 99% for each synthetic step [1]. This high level of control is critical for solid-phase peptide synthesis applications and surpasses the selectivity often observed with simpler, less rigid chiral auxiliaries.

Chiral Auxiliary Stereoselectivity Peptidomimetics

Optimal Application Scenarios for (R)-Isopropylideneglyceraldehyde


Asymmetric Total Synthesis of Bioactive Natural Products

The compound's defined stereocenter is critical for constructing complex natural products. Its use as the starting material in the total synthesis of eicosanoid 4 [1], a lipoxygenase inhibitor, exemplifies its role in medicinal chemistry campaigns. The (R)-configuration directly installs the correct stereochemistry for the target molecule [2].

Synthesis of Chiral Pharmaceutical Intermediates

Its high diastereoselectivity in reactions like aldol condensations and Barbier allylations makes it ideal for preparing chiral pharmaceutical intermediates. For instance, it is used to synthesize building blocks for laulimalides, compounds with potent anticancer activity [3]. The predictable stereochemical outcome reduces process development time [4].

Preparation of Enantiopure Building Blocks for Peptidomimetics

When high stereocontrol is paramount, this compound excels as a chiral auxiliary. Achieving 99% stereoselectivity in the synthesis of aza-β3-amino acids [5] demonstrates its value in creating novel peptidomimetics, where precise 3D structure dictates biological function and patentability.

Development of Scalable Chiral Pool-Derived Processes

For industrial processes requiring large quantities of chiral starting materials, its derivation from D-mannitol offers a cost-effective and scalable route [6]. This is a key differentiator from synthetic alternatives requiring expensive catalysts or resolution steps, making it a preferred choice for process chemistry .

Technical Documentation Hub

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